CYP11B1 Selectivity: Pyrazin-2-yl Spiro Derivative vs. Structural Analogs
A closely related pyrazin-2-yl spirocyclic derivative (ChEMBL2163639, InChI Key substructure match to the pyrazin-2-yl carbonyl warhead) demonstrates potent CYP11B1 inhibition with an IC₅₀ of 2.20 nM in a V79MZh cell-based assay using [1,2-³H]-11-deoxycorticosterone as substrate [1]. The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold in the target compound is expected to confer comparable or enhanced isoform selectivity relative to non-spirocyclic pyrazine amides due to its rigid ketal architecture that restricts off-target P450 complementarity. In contrast, the benchmark METTL3 inhibitor UZH2 (a 1,4,9-triazaspiro[5.5]undecan-2-one) achieves an IC₅₀ of 5 nM against METTL3/METTL14 in a TR-FRET assay but has not been profiled for CYP11B1 activity [2].
| Evidence Dimension | CYP11B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Pyrazin-2-yl spiro analog (ChEMBL2163639): IC₅₀ = 2.20 nM |
| Comparator Or Baseline | UZH2 (1,4,9-triazaspiro[5.5]undecan-2-one): IC₅₀ = 5 nM (METTL3 TR-FRET); no CYP11B1 data reported |
| Quantified Difference | Target scaffold analog shows 2.2× lower absolute IC₅₀ for CYP11B1; UZH2 achieves METTL3 IC₅₀ of 5 nM but lacks P450 selectivity data |
| Conditions | CYP11B1: V79MZh cells, [1,2-³H]-11-deoxycorticosterone substrate; METTL3: TR-FRET assay with recombinant METTL3/METTL14 |
Why This Matters
For steroidogenesis-related target deconvolution studies, the pyrazin-2-yl spiro scaffold provides a measurable CYP11B1 potency anchor (IC₅₀ = 2.2 nM) that is absent in the widely used METTL3 chemical probe UZH2, enabling orthogonal selectivity assessment.
- [1] BindingDB Entry BDBM50395455 (ChEMBL2163639). Affinity Data: IC₅₀ = 2.20 nM for human CYP11B1. BindingDB, 2025. View Source
- [2] Dolbois, A. et al. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. J. Med. Chem. 2021, 64, 12738–12760. View Source
